molecular formula C8H11NO2 B1596117 2-Amino-2-(cyclohexadien-1,4-yl)acetic acid CAS No. 20763-30-8

2-Amino-2-(cyclohexadien-1,4-yl)acetic acid

Cat. No.: B1596117
CAS No.: 20763-30-8
M. Wt: 153.18 g/mol
InChI Key: JBJJTCGQCRGNOL-UHFFFAOYSA-N
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Description

2-Amino-2-(cyclohexadien-1,4-yl)acetic acid is an organic compound with the molecular formula C8H11NO2 It is a derivative of glycine where the hydrogen atom of the amino group is replaced by a cyclohexadienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(cyclohexadien-1,4-yl)acetic acid typically involves the reaction of ®-(-)-2-(2,5-dihydrophenyl)glycine with sodium hydroxide and salicylaldehyde in water at 80°C for 2 hours. This is followed by the addition of sulfuric acid to adjust the pH to 2, resulting in the formation of the desired product .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(cyclohexadien-1,4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexadienyl group to a cyclohexyl group.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce cyclohexyl derivatives.

Scientific Research Applications

2-Amino-2-(cyclohexadien-1,4-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(cyclohexadien-1,4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The cyclohexadienyl group can participate in hydrophobic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Uniqueness: 2-Amino-2-(cyclohexadien-1,4-yl)acetic acid is unique due to its cyclohexadienyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-amino-2-cyclohexa-1,4-dien-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-2,5,7H,3-4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJJTCGQCRGNOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864959
Record name Amino(cyclohexa-1,4-dien-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20763-30-8
Record name 2-(1,4-Cyclohexadienyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20763-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-2-(cyclohexadien-1,4-yl)acetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC268228
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Record name 2-amino-2-(cyclohexadien-1,4-yl)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(cyclohexadien-1,4-yl)acetic acid
Reactant of Route 2
2-Amino-2-(cyclohexadien-1,4-yl)acetic acid
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2-Amino-2-(cyclohexadien-1,4-yl)acetic acid
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2-Amino-2-(cyclohexadien-1,4-yl)acetic acid
Reactant of Route 5
2-Amino-2-(cyclohexadien-1,4-yl)acetic acid
Reactant of Route 6
2-Amino-2-(cyclohexadien-1,4-yl)acetic acid

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